molecular formula C12H15NO3 B13062546 Benzyl (s)-(4-oxobutan-2-yl)carbamate

Benzyl (s)-(4-oxobutan-2-yl)carbamate

Cat. No.: B13062546
M. Wt: 221.25 g/mol
InChI Key: GCNIBYAYUBSQCC-JTQLQIEISA-N
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Description

Benzyl (s)-(4-oxobutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (s)-(4-oxobutan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with an appropriate amine under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Another method involves the use of carbamoyl chlorides, which react with alcohols to form carbamates. This method is advantageous as it allows for the formation of carbamates under relatively mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the use of catalysts such as indium triflate can further enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Benzyl (s)-(4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines .

Scientific Research Applications

Benzyl (s)-(4-oxobutan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (s)-(4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate linkages with amine groups, thereby protecting them from unwanted reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (s)-(4-oxobutan-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the oxobutan-2-yl group enhances its stability and makes it suitable for various synthetic applications .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl N-[(2S)-4-oxobutan-2-yl]carbamate

InChI

InChI=1S/C12H15NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,13,15)/t10-/m0/s1

InChI Key

GCNIBYAYUBSQCC-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CC=O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CC=O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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